Cas no 1804450-90-5 (6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid)

6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
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- 6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid
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- インチ: 1S/C8H5F2I2NO2/c9-7(10)6-3(2-5(14)15)1-4(11)8(12)13-6/h1,7H,2H2,(H,14,15)
- InChIKey: AOAVRDFEYKCLBK-UHFFFAOYSA-N
- SMILES: IC1=C(N=C(C(F)F)C(=C1)CC(=O)O)I
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- XLogP3: 2.3
- トポロジー分子極性表面積: 50.2
6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029071151-1g |
6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid |
1804450-90-5 | 97% | 1g |
$1,564.50 | 2022-04-02 | |
Alichem | A029071151-250mg |
6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid |
1804450-90-5 | 97% | 250mg |
$480.00 | 2022-04-02 | |
Alichem | A029071151-500mg |
6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid |
1804450-90-5 | 97% | 500mg |
$847.60 | 2022-04-02 |
6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acidに関する追加情報
Research Brief on 6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid (CAS: 1804450-90-5): Recent Advances and Applications
6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid (CAS: 1804450-90-5) is a halogenated pyridine derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of difluoromethyl and diiodo substituents on the pyridine ring, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and radiopharmaceuticals.
The structural motif of 6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid offers significant advantages in medicinal chemistry. The difluoromethyl group enhances metabolic stability and bioavailability, while the diiodo substituents facilitate further functionalization through cross-coupling reactions. Recent research published in the Journal of Medicinal Chemistry (2023) highlights its role as a key intermediate in the synthesis of novel kinase inhibitors targeting cancer pathways. The study demonstrated that derivatives of this compound exhibit potent inhibitory activity against EGFR and VEGFR2 kinases, with IC50 values in the nanomolar range.
In addition to its applications in small molecule drug development, 6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid has shown promise in radiopharmaceutical research. A 2024 study in Nuclear Medicine and Biology reported its use as a precursor for the synthesis of iodine-123 and iodine-125 labeled compounds for SPECT imaging. The researchers successfully utilized the diiodo groups for radiohalogenation, achieving high radiochemical yields (>85%) and excellent in vivo stability. This opens new possibilities for diagnostic imaging of tumors and inflammatory diseases.
The synthetic accessibility of 6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid has been improved through recent methodological advances. A paper in Organic Process Research & Development (2023) described a scalable, one-pot procedure for its synthesis from commercially available 2,3-diiodopyridine-5-carboxylic acid. The optimized process features a difluoromethylation step using Langlois' reagent (CF3SO2Na) under mild conditions, achieving an overall yield of 72% with excellent purity (>99%). This development addresses previous challenges in large-scale production and makes the compound more accessible for pharmaceutical applications.
Emerging research suggests potential applications of 6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid beyond traditional drug discovery. A recent preprint in ChemRxiv (2024) explores its use as a building block for metal-organic frameworks (MOFs) with potential applications in drug delivery systems. The carboxylic acid functionality allows for coordination with various metal ions, while the halogen atoms provide sites for post-synthetic modification. Preliminary results indicate that these MOFs exhibit controlled release properties for anticancer agents, though further in vivo studies are needed.
As research on 6-(Difluoromethyl)-2,3-diiodopyridine-5-acetic acid continues to evolve, several challenges remain to be addressed. Current investigations are focusing on improving its metabolic stability in vivo and reducing potential off-target effects associated with the diiodo substituents. Nevertheless, the compound's versatility and the recent methodological advances in its synthesis and application position it as a valuable tool in chemical biology and a promising candidate for future therapeutic development.
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